molecular formula C44H28S5 B12538716 2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene CAS No. 662142-05-4

2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene

Cat. No.: B12538716
CAS No.: 662142-05-4
M. Wt: 717.0 g/mol
InChI Key: ZSOJPSHKRCMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene is an organic compound characterized by its complex molecular structure, which includes multiple thiophene and phenylene groups. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene typically involves a series of organic reactions. One common method is the Stille coupling reaction, which involves the coupling of stannylated thiophene derivatives with halogenated phenylene compounds. The reaction is usually carried out in the presence of a palladium catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the thiophene and phenylene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, organometallic compounds; often requires the presence of a catalyst and an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as enzymes or receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}diacetonitrile
  • 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol

Uniqueness

Compared to similar compounds, 2,2’-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene stands out due to its unique combination of thiophene and phenylene groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and OPVs.

Properties

CAS No.

662142-05-4

Molecular Formula

C44H28S5

Molecular Weight

717.0 g/mol

IUPAC Name

2,5-bis[4-[5-(4-thiophen-2-ylphenyl)thiophen-2-yl]phenyl]thiophene

InChI

InChI=1S/C44H28S5/c1-3-37(45-27-1)29-5-9-31(10-6-29)39-21-23-41(47-39)33-13-17-35(18-14-33)43-25-26-44(49-43)36-19-15-34(16-20-36)42-24-22-40(48-42)32-11-7-30(8-12-32)38-4-2-28-46-38/h1-28H

InChI Key

ZSOJPSHKRCMDKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=C(S7)C8=CC=C(C=C8)C9=CC=CS9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.